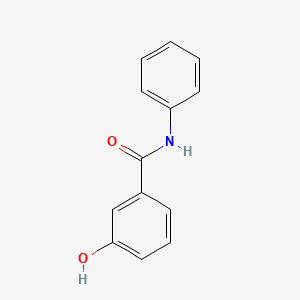

3-hydroxy-N-phenylbenzamide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-hydroxy-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-12-8-4-5-10(9-12)13(16)14-11-6-2-1-3-7-11/h1-9,15H,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFEJZEHNZGEGNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of the N Phenylbenzamide Scaffold in Contemporary Medicinal Chemistry and Chemical Biology

The N-phenylbenzamide scaffold is a prominent structural motif in medicinal chemistry and chemical biology, recognized for its broad spectrum of biological activities. researchgate.netinnovareacademics.in This core structure is a key component in the design of therapeutic agents targeting a diverse range of conditions, including microbial and viral infections, cancer, and parasitic diseases. researchgate.netinnovareacademics.innih.govnih.gov Its prevalence has led to its classification as a "privileged structure," a molecular framework that is capable of binding to multiple, unrelated biological targets.

Derivatives of N-phenylbenzamide have demonstrated significant potential as antimicrobial, antimalarial, antiviral, anticonvulsant, analgesic, antidiabetic, antiulcer, and anti-allergy agents. researchgate.netinnovareacademics.in For instance, certain N-phenylbenzamide derivatives have been investigated as potent inhibitors of enzymes crucial for the survival of pathogens. One such example is their role as inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a key enzyme in the life cycle of the malaria parasite. researchgate.net

Furthermore, the N-phenylbenzamide scaffold has been instrumental in the development of compounds targeting kinetoplastid parasites, which are responsible for diseases like African trypanosomiasis (sleeping sickness), Chagas disease, and leishmaniasis. nih.govacs.org A notable derivative, known as compound 1a in some studies, has shown curative effects in animal models of African trypanosomiasis by binding to the minor groove of kinetoplast DNA (kDNA). nih.govacs.org This interaction disrupts essential DNA functions, ultimately leading to the parasite's death. nih.govacs.org The success of this and other related compounds has spurred further research into this chemical class for the development of new antiprotozoal drugs. nih.gov

In the field of oncology, the N-phenylbenzamide framework is a foundational component of several protein kinase inhibitors. scirp.org These inhibitors are designed to interfere with the signaling pathways that drive uncontrolled cell growth in cancer. scirp.org The versatility of the scaffold allows for modifications that can enhance potency and selectivity for specific kinase targets. scirp.orgfrontiersin.org Additionally, imidazole-based N-phenylbenzamide derivatives have been synthesized and shown to exhibit promising cytotoxic activity against various cancer cell lines. frontiersin.org

The synthesis of N-phenylbenzamide derivatives is generally accessible, often involving the reaction of a substituted benzoyl chloride with an aniline (B41778) derivative. innovareacademics.inontosight.ai This straightforward synthesis allows for the creation of large libraries of compounds for screening and optimization in drug discovery programs. rsc.org

Rationale for Advanced Research into Hydroxylated N Phenylbenzamides

Established Synthetic Pathways to this compound

The formation of the core this compound structure relies on robust and well-documented amidation reactions. Key methodologies include direct condensation, the use of modern coupling reagents, and nucleophilic substitution strategies.

Condensation Reactions Utilizing 3-Hydroxyaniline and Benzoyl Chloride

A primary and straightforward method for synthesizing this compound is the direct condensation of 3-hydroxyaniline with benzoyl chloride. researchgate.net This reaction, often conducted in an aqueous medium, involves the nucleophilic attack of the amino group of 3-hydroxyaniline on the carbonyl carbon of benzoyl chloride. The reaction typically proceeds efficiently, yielding the desired amide product. researchgate.net This classical approach, known as the Schotten-Baumann reaction, is widely used for its simplicity and effectiveness in forming the stable amide bond that characterizes the N-phenylbenzamide structure.

Amide Bond Formation via Coupling Reagents (e.g., DIC, HOBt)

Modern synthetic chemistry offers a more controlled approach to amide bond formation through the use of coupling reagents. For the synthesis of this compound and its derivatives, a combination of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), and an activating agent, like 1-hydroxybenzotriazole (B26582) (HOBt), is frequently employed. nih.govpeptide.com

In this process, the carboxylic acid (3-hydroxybenzoic acid) is activated by DIC to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and side reactions. The addition of HOBt mitigates these issues by converting the O-acylisourea into an active ester of HOBt, which is more stable and less susceptible to racemization. peptide.comuni-kiel.de This active ester then readily reacts with an amine (aniline) to form the desired amide bond with high efficiency and purity. nih.govpeptide.com This method is particularly valuable when dealing with sensitive substrates or when high yields and minimal side products are critical. uni-kiel.de

Table 1: Common Coupling Reagents in Benzamide (B126) Synthesis

| Reagent/Additive | Full Name | Role |

| DIC | N,N'-Diisopropylcarbodiimide | Coupling Reagent |

| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | Coupling Reagent (Water-soluble) |

| HOBt | 1-Hydroxybenzotriazole | Activating Agent / Racemization Suppressant |

| HATU | Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | Coupling Reagent |

| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | Coupling Reagent |

Nucleophilic Substitution Reactions in Benzamide Synthesis

An alternative route to N-phenylbenzamides involves a nucleophilic substitution reaction utilizing 1,3-diphenylthiourea. unair.ac.idinnovareacademics.in In this method, substituted benzoyl chlorides react with 1,3-diphenylthiourea in the presence of a base like triethylamine (B128534) in a solvent such as tetrahydrofuran (B95107) (THF). innovareacademics.inunej.ac.id The reaction proceeds via a nucleophilic attack, followed by a rearrangement intermediate, ultimately yielding the N-phenylbenzamide product in excellent yields. unair.ac.idinnovareacademics.in This pathway represents an innovative conversion that uses an inexpensive commodity chemical to produce the target benzamide structure. unair.ac.id The proposed mechanism involves an initial nucleophilic substitution followed by an imino alcohol-amide tautomerism and rearrangement. innovareacademics.in

Design and Synthesis of this compound Derivatives and Analogues

The this compound scaffold serves as a versatile template for chemical modification. Derivatization at the hydroxyl group and substitution on the aromatic rings are key strategies to modulate the molecule's physicochemical and biological properties.

O-Alkylation and O-Acylation of the Hydroxyl Moiety

The phenolic hydroxyl group of this compound is a prime site for modification.

O-Alkylation: This is readily achieved by reacting the parent molecule with various alkyl halides. researchgate.net The reaction is typically carried out under reflux conditions in the presence of a base, such as a mixture of sodium ethoxide and ethanol, to deprotonate the hydroxyl group, thereby increasing its nucleophilicity for attack on the alkyl halide. researchgate.net This method has been successfully used to prepare a range of 3-O-alkylated derivatives. researchgate.net Microwave-assisted O-alkylation in an aqueous medium using a phase transfer catalyst like tetra-n-butylammonium bromide (TBAB) has also been reported as an environmentally friendly and efficient alternative. ripublication.com

O-Acylation: The hydroxyl group can also be acylated to form esters. This can be accomplished through reaction with acyl chlorides or acid anhydrides. nih.govstackexchange.com For instance, reacting this compound with propionyl chloride or acetyl chloride in the presence of a base like triethylamine (TEA) in a solvent like dichloromethane (B109758) (DCM) yields the corresponding O-acylated derivatives. nih.gov This modification introduces an ester functionality, which can significantly alter the compound's properties.

Substituent Variation on the Phenyl and Benzamide Rings for Targeted Synthesis

Introducing various substituents onto the two aromatic rings of the this compound core is a fundamental strategy in drug discovery and materials science. The nature and position of these substituents can profoundly influence the molecule's activity and selectivity.

Synthetic approaches often involve starting with appropriately substituted precursors. For example, to introduce substituents on the benzamide portion (Ring A), one can start with a substituted benzoic acid or benzoyl chloride. Similarly, to modify the N-phenyl ring (Ring B), a substituted aniline (B41778) is used in the initial condensation or coupling reaction. jst.go.jpnih.gov

A wide array of derivatives has been synthesized for various targeted applications:

Halogenated Analogues: Bromo and chloro substituents have been introduced onto the rings. For example, 4-bromo-3-hydroxy-N-phenylbenzamide was synthesized from 4-bromo-3-hydroxybenzoic acid and aniline. jst.go.jp These halogenated derivatives are often explored for their potential antitubercular or antiviral activities. nih.govjst.go.jp

Alkylated and Alkoxy-substituted Analogues: Methyl, butyl, and methoxy (B1213986) groups have been incorporated into the structure. nih.govmdpi.com For instance, N-(4-tert-Butylphenyl)-4-methoxy-3-(methylamino)benzamide was synthesized as part of a series to investigate antiviral agents. nih.gov

Multi-substituted Derivatives: Research has explored compounds with multiple substitutions on one or both rings to fine-tune biological activity. nih.govdovepress.com For example, derivatives have been synthesized with various combinations of chloro, methoxy, and methylamino groups to probe structure-activity relationships for antiviral efficacy. nih.gov

The synthesis of these analogues often employs the same fundamental reactions described in section 2.1, such as condensation with substituted anilines or coupling reactions using reagents like HATU and DIPEA. jst.go.jp

Table 2: Examples of Synthesized this compound Derivatives and Analogues

| Compound Name | Modification | Synthetic Precursors | Reference(s) |

| N-(3-Methoxyphenyl)benzamide | O-Alkylation | This compound, Methyl halide | researchgate.net |

| N-[3-(Propoxy)phenyl]benzamide | O-Alkylation | This compound, Propyl halide | researchgate.net |

| 4-Bromo-3-hydroxy-N-phenylbenzamide | Ring Substitution (Benzamide) | 4-Bromo-3-hydroxybenzoic acid, Aniline | jst.go.jp |

| N-(3-Chlorophenyl)-4-methoxy-3-(methylamino)benzamide | Ring Substitution (Both Rings) | 4-Methoxy-3-(methylamino)benzoic acid, 3-Chloroaniline | nih.gov |

| N-(4-tert-Butylphenyl)-4-methoxy-3-(methylamino)benzamide | Ring Substitution (Both Rings) | 4-Methoxy-3-(methylamino)benzoic acid, 4-tert-Butylaniline | nih.gov |

| 4-(2-hydroxy-2-phenylethylamino)-N-phenylbenzamide | Ring Substitution (Benzamide) | 4-Aminobenzoic acid derivative, Aniline | dovepress.com |

An authoritative examination of the chemical compound this compound reveals a landscape rich with sophisticated synthetic strategies and complex mechanistic details. This article focuses specifically on advanced methodologies for its derivatization and the intricate reaction pathways governing its formation.

Comprehensive Assessment of Biological Activities and Pharmacological Efficacy

Enzyme Inhibition Profiling

The enzymatic inhibitory potential of 3-hydroxy-N-phenylbenzamide has been a subject of scientific investigation, particularly focusing on its effects on enzymes implicated in neurodegenerative diseases and inflammatory processes.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Studies

In a study investigating the pharmacological activities of N-(3-hydroxyphenyl)benzamide and its derivatives, the parent compound, this compound, was evaluated for its inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net These enzymes are critical in the breakdown of the neurotransmitter acetylcholine (B1216132), and their inhibition is a key therapeutic strategy for managing Alzheimer's disease.

The research findings indicated that this compound exhibited inhibitory activity against both cholinesterase enzymes. researchgate.net The potency of this inhibition is typically quantified by the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The study reported specific IC₅₀ values for the compound against both AChE and BChE, demonstrating its potential as a cholinesterase inhibitor. researchgate.net

Table 1: Cholinesterase Inhibition by this compound

| Enzyme | IC₅₀ (µM) researchgate.net |

|---|---|

| Acetylcholinesterase (AChE) | 100.52 ± 0.001 |

| Butyrylcholinesterase (BChE) | 125.21 ± 0.002 |

Lipoxygenase Enzyme Inhibition

The same study that profiled cholinesterase inhibition also explored the effect of this compound on lipoxygenase (LOX). researchgate.net Lipoxygenases are enzymes involved in the metabolic pathway of arachidonic acid, leading to the production of leukotrienes, which are inflammatory mediators. Inhibition of LOX is a target for anti-inflammatory therapies.

The investigation revealed that this compound demonstrated inhibitory activity against lipoxygenase. researchgate.net The IC₅₀ value for this inhibition was determined, providing a quantitative measure of its potency as a lipoxygenase inhibitor. researchgate.net

Table 2: Lipoxygenase Inhibition by this compound

| Enzyme | IC₅₀ (µM) researchgate.net |

|---|---|

| Lipoxygenase (LOX) | 69.42 ± 0.003 |

Evaluation against Dipeptidyl Peptidase-IV (DPP-IV)

Based on the reviewed scientific literature, no studies have been published evaluating the inhibitory activity of this compound specifically against dipeptidyl peptidase-IV (DPP-IV).

Inhibition of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

There is no available scientific literature detailing the investigation of this compound as an inhibitor of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

Antimicrobial Efficacy Investigations

Antibacterial Spectrum and Potency against Gram-Positive and Gram-Negative Strains (e.g., Staphylococcus spp.)

While the broader class of N-phenylbenzamides has been noted for potential antibacterial activity, specific data on the antibacterial spectrum and potency of this compound against Gram-positive and Gram-negative bacteria, including Staphylococcus species, were not found in the reviewed scientific literature. mdpi.com Studies on structurally related compounds, such as N-(o-hydroxyphenyl)benzamides, have shown some activity, but direct evaluation of the 3-hydroxy isomer is not available. nih.govesisresearch.org

Antiviral Activity Evaluation

N-phenylbenzamide derivatives have emerged as a novel class of inhibitors against Enterovirus 71 (EV71), the causative agent of hand, foot, and mouth disease (HFMD). researchgate.net A series of these compounds demonstrated anti-EV71 activity with IC50 values in the low micromolar range. researchgate.net For example, the derivative 3-amino-N-(4-bromophenyl)-4-methoxybenzamide was found to be active against several EV71 strains, with IC50 values ranging from 5.7 to 12 µM. researchgate.net

Further research led to the synthesis of novel N-phenylbenzamide and N-phenylacetophenone compounds, with several exhibiting potent activity against EV71, with IC50 values below 5.00 μmol/L. nih.gov One compound, in particular, showed antiviral activity (IC50 = 0.95±0.11 μmol/L) comparable to the reference drug, pirodavir. nih.gov The mechanism of action for some N-phenylbenzamide derivatives, such as IMB-Z, may involve the modulation of host factors like Apolipoprotein B mRNA-editing enzyme catalytic polypeptide-like 3G (APOBEC3G), which can interfere with viral replication. nih.gov

Table 3: Anti-EV71 Activity of Selected N-Phenylbenzamide Derivatives

| Compound/Analog | Activity (IC50) | Reference |

|---|---|---|

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | 5.7–12 µM | researchgate.net |

| Compound 29 (an N-phenylbenzamide derivative) | 0.95±0.11 μmol/L | nih.gov |

| Various N-phenylbenzamide derivatives | < 5.00 µmol/L | nih.gov |

The N-phenylbenzamide scaffold has also been explored for its potential to inhibit the Hepatitis C Virus (HCV). nih.gov HCV is a major global health threat, and the development of direct-acting antiviral agents (DAAs) has significantly improved treatment outcomes. nih.govnih.gov

In a study that synthesized a series of novel N-phenylbenzamide and N-phenylacetophenone compounds, three derivatives exhibited considerable anti-HCV activity, with IC50 values ranging from 0.57 to 7.12 μmol/L. nih.gov One of these compounds, with an IC50 of 0.57 μmol/L, was superior to previously reported N-aryl benzamide (B126) anti-HCV agents. nih.gov The mechanism of some related compounds has been linked to the stabilization of the host cellular restriction factor APOBEC3G, which has been shown to inhibit HCV replication. nih.gov

Table 4: Anti-HCV Activity of Selected N-Phenylbenzamide Derivatives

| Compound/Analog | Activity (IC50) | Reference |

|---|---|---|

| Compound 23 (an N-phenylbenzamide derivative) | 0.57 μmol/L | nih.gov |

| Compounds 25 and 41 (N-phenylbenzamide derivatives) | 0.57–7.12 μmol/L | nih.gov |

The main protease (Mpro), also known as 3-chymotrypsin-like protease (3CLpro), is a critical enzyme for the replication of SARS-CoV-2, the virus responsible for COVID-19. nih.govoatext.com Its essential role in processing viral polyproteins makes it a prime target for antiviral drug development. nih.govfrontiersin.org

An interesting indirect link exists between N-phenylbenzamide structures and SARS-CoV-2 Mpro. The organoselenium compound ebselen (B1671040) was identified as a potent inhibitor of Mpro. mdpi.com Mechanistic studies revealed that when ebselen inhibits the enzyme, its scaffold can be released in the form of salicylanilide (B1680751) (2-hydroxy-N-phenylbenzamide), a structural isomer of this compound, following the hydrolysis of a covalent bond with the enzyme. mdpi.com This finding suggests that the salicylanilide core can occupy the active site of the protease, highlighting a potential interaction between this class of compounds and a key SARS-CoV-2 enzyme. Both covalent and non-covalent inhibitors of Mpro are under intense investigation as potential therapies for COVID-19. nih.govacs.org

Antiparasitic Research

N-phenylbenzamide derivatives have been investigated as potential therapeutic agents for several parasitic diseases, including human African trypanosomiasis (sleeping sickness), Chagas disease, and leishmaniasis, which are caused by kinetoplastid parasites. nih.govresearchgate.net Research has also extended to malaria, caused by Plasmodium falciparum. nih.gov

A key mechanism of action for these compounds appears to be their ability to bind to the minor groove of AT-rich DNA, particularly the kinetoplast DNA (kDNA) found in trypanosomatid parasites. nih.govcsic.es This interaction can disrupt essential DNA-protein interactions, leading to the disintegration of the kinetoplast and parasite death. nih.gov

For instance, two N-phenylbenzamide bisguanidine derivatives, 4-(2-ethylguanidino)-N-(4-(2-ethylguanidino)phenyl)benzamide dihydrochloride (B599025) and 4-(2-isopropylguanidino)-N-(4-(2-isopropylguanidino)phenyl)benzamide dihydrochloride, displayed low nanomolar IC50 values against Trypanosoma brucei and were 100% curative in a mouse model of acute human African trypanosomiasis. nih.gov These compounds also showed submicromolar activity against P. falciparum. nih.gov Other studies have confirmed that N-phenylbenzamide derivatives are potent trypanocides. csic.es However, evaluation of some salicylate (B1505791) and salicylamide (B354443) derivatives against Leishmania braziliensis and Trypanosoma cruzi showed only weak bioactivity. brazilianjournals.com.br

Table 5: Antiparasitic Activity of Selected N-Phenylbenzamide Derivatives

| Compound/Analog | Parasite | Activity | Reference |

|---|---|---|---|

| 4-(2-ethylguanidino)-N-(4-(2-ethylguanidino)phenyl)benzamide dihydrochloride | Trypanosoma brucei | Low nanomolar IC50, 100% in vivo cure | nih.gov |

| 4-(2-isopropylguanidino)-N-(4-(2-isopropylguanidino)phenyl)benzamide dihydrochloride | Trypanosoma brucei | Low nanomolar IC50, 100% in vivo cure | nih.gov |

| N-Alkyl N-phenylbenzamide bisguanidines | Plasmodium falciparum | Submicromolar IC50 | nih.gov |

Anti-inflammatory and Analgesic Research Potential

The benzamide class of compounds has been investigated for a variety of pharmacological activities, including anti-inflammatory and analgesic effects. researchgate.net While specific research on the anti-inflammatory and analgesic properties of this compound is not extensively documented, studies on closely related analogues suggest a potential for such activities.

Research on derivatives of 3-hydroxy pyridine-4-one has demonstrated significant analgesic activity in animal models. nih.gov Similarly, compounds structurally related to N-phenylbenzamide have been explored for their ability to reduce inflammation and alleviate pain. solubilityofthings.com For example, mefenamic acid prodrugs incorporating a benzamide structure have been synthesized and evaluated for anti-inflammatory activity. tsijournals.com Additionally, research into 3-methyl-N-phenylbenzamide has indicated its potential for anti-inflammatory and analgesic applications.

These findings from related compounds suggest that the this compound structure may possess inherent anti-inflammatory and analgesic properties, warranting further investigation.

Anticancer and Antiproliferative Activity in Cell Lines

The N-phenylbenzamide scaffold, particularly in the form of salicylanilides (2-hydroxy-N-phenylbenzamides), has emerged as a promising framework for the development of anticancer agents. nih.govcsic.es These compounds have demonstrated a wide spectrum of biological activities, including significant antiproliferative and cytotoxic effects against various human cancer cell lines. nih.govnih.gov

Substituted 2-hydroxy-N-phenylbenzamides have been shown to induce apoptosis (programmed cell death) in cancer cells. nih.gov For instance, certain derivatives have exhibited single-digit micromolar IC50 values against melanoma cell lines. nih.gov The mechanism of action for some of these compounds involves the induction of apoptotic markers, such as the activation of caspases and the cleavage of poly-(ADP-ribose)polymerase (PARP). nih.gov

Furthermore, salicylanilide derivatives have been identified as potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy. tandfonline.com Some of these derivatives have shown significant antiproliferative activities against liver cancer cell lines, such as Hep-G2. tandfonline.com The antiproliferative effects of certain N-phenylbenzamide derivatives have also been noted in the context of controlling malignant and proliferative diseases. google.com More recently, pyrazoline hybrids incorporating an N-phenylbenzamide substituent have demonstrated selective and potent anticancer activity against human colorectal cancer cell lines. mdpi.com

Table 2: Antiproliferative Activity of Selected N-Phenylbenzamide Derivatives

| Derivative Class | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Substituted 2-hydroxy-N-(arylalkyl)benzamides | Melanoma (G361) | Induction of apoptosis, reduced proliferation | nih.gov |

| Salicylanilide Derivatives | Liver Cancer (Hep-G2) | EGFR inhibitory activity, antiproliferative | tandfonline.com |

| Pyrazoline-N-phenylbenzamide hybrid | Colorectal Cancer (HCT119, HT29) | Potent and selective antiproliferative activity | mdpi.com |

Anticonvulsant Properties of N-Phenylbenzamide Analogues

A significant body of research has been dedicated to exploring the anticonvulsant properties of N-phenylbenzamide analogues. nih.govnih.govucl.ac.be These studies have led to the identification of several potent anticonvulsant agents within this chemical class. The primary mechanism of action for many of these compounds is believed to be the stabilization of the voltage-dependent sodium channel in its inactivated state. ucl.ac.be

Notably, the 4-aminobenzamide (B1265587) pharmacophore has been a key area of focus, leading to the design of potent anticonvulsant agents. ucl.ac.be Analogues such as 4-amino-N-(2,6-dimethylphenyl)benzamide (ameltolide) have demonstrated strong potency in the maximal electroshock-induced seizure (MES) test. ucl.ac.be

Further research into 4-nitro-N-phenylbenzamides has also yielded compounds with significant anticonvulsant activity in mice. nih.govwalshmedicalmedia.com For example, N-(2,6-dimethylphenyl)-4-nitrobenzamide and N-(2-chloro-6-methylphenyl)-4-nitrobenzamide have shown high protective indices in the MES test. nih.gov The latter was also found to be active against seizures induced by subcutaneous pentylenetetrazole (scPTZ). nih.gov Although unsubstituted N-phenylbenzamide showed insignificant activity against MES-induced seizures, various substituted derivatives have proven to be active. teras.ng

Table 3: Anticonvulsant Activity of Selected N-Phenylbenzamide Analogues in Mice (MES Test)

| Compound | ED₅₀ (µmol/kg) | TD₅₀ (µmol/kg) | Protective Index (PI) | Reference |

|---|---|---|---|---|

| N-(2,6-dimethylphenyl)-4-nitrobenzamide | 31.8 | 166.9 | 5.2 | nih.govwalshmedicalmedia.com |

| N-(2-chloro-6-methylphenyl)-4-nitrobenzamide | 90.3 | 1068 | 11.8 | nih.govwalshmedicalmedia.com |

In Depth Mechanistic Elucidation of Biological Actions

Identification and Characterization of Molecular Targets

The activity of 3-hydroxy-N-phenylbenzamide is predicated on its interaction with key biological macromolecules, including enzymes and DNA. These interactions are fundamental to its observed cellular effects.

Research into the broader class of 2-hydroxy-N-phenylbenzamides, to which this compound belongs, has demonstrated notable enzyme inhibitory activity. Specifically, these compounds have been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Kinetic analyses of a closely related halogenated salicylanilide (B1680751) derivative revealed a mixed inhibition pattern for both cholinesterases, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. mdpi.com This suggests a complex interaction that does not solely compete with the substrate at the active site but also involves binding to an allosteric site. mdpi.com This dual binding capability often leads to a reduction in both the maximum reaction rate (Vmax) and the substrate concentration at half-maximum velocity (Km).

Detailed kinetic studies on various substituted 2-hydroxy-N-phenylbenzamides have established their inhibitory concentrations (IC50) against these enzymes.

| Compound Class | Target Enzyme | Inhibition Profile |

| Halogenated 2-hydroxy-N-phenylbenzamides | Acetylcholinesterase (AChE) | Moderate inhibition, with IC50 values ranging from 33.1 to 85.8 µM. nih.gov |

| Halogenated 2-hydroxy-N-phenylbenzamides | Butyrylcholinesterase (BuChE) | Moderate inhibition, with IC50 values ranging from 53.5 to 228.4 µM. nih.gov |

| Phosphorus-based esters of salicylanilides | Butyrylcholinesterase (BuChE) | Improved activity, with IC50 values as low as 2.4 µM for specific derivatives. nih.gov |

These findings underscore the potential of the salicylanilide scaffold to interact with and inhibit enzymatic activity through complex binding modes.

Benzamide-containing molecules have been extensively studied for their ability to bind to the minor groove of DNA. researchgate.net These crescent-shaped molecules can fit into the curvature of the DNA helix, primarily in AT-rich regions. caltech.edu This interaction is non-covalent and is stabilized by hydrogen bonds, van der Waals forces, and electrostatic interactions between the compound and the floor of the minor groove. caltech.edu

The binding of N-phenylbenzamide derivatives to the DNA minor groove can alter the conformation of the DNA, which in turn can interfere with the binding of DNA-processing enzymes and transcription factors, thereby affecting DNA replication and gene expression. caltech.edu

High-mobility group (HMG) box proteins are architectural proteins that bind to the minor groove of DNA, often at distorted or bent sites, and play crucial roles in chromatin structure, DNA repair, and transcription. nih.gov Some N-phenylbenzamide derivatives have been shown to displace HMG-box-containing proteins from their DNA binding sites. caltech.edu By competing for binding within the minor groove, these compounds can disrupt the normal function of HMG-box proteins, which are essential for various DNA-dependent processes. This displacement can lead to the disruption of kinetoplast DNA (kDNA) in certain parasites, ultimately causing cell death. caltech.edu

Unraveling Cellular and Physiological Mechanisms

The molecular interactions of this compound translate into significant cellular and physiological consequences, including the disruption of energy metabolism and the induction of programmed cell death.

A key mechanism of action for salicylanilides is their function as protonophores, which leads to the uncoupling of mitochondrial oxidative phosphorylation. nih.govnih.gov These molecules are weakly acidic and lipophilic, allowing them to transport protons across the inner mitochondrial membrane. nih.gov

The process of proton shuttling involves the following steps:

The protonated (neutral) form of the salicylanilide diffuses across the inner mitochondrial membrane into the mitochondrial matrix.

In the alkaline environment of the matrix, the compound releases a proton (deprotonation).

The resulting anionic form of the molecule is stabilized by charge delocalization and returns to the intermembrane space.

In the more acidic intermembrane space, the anion picks up a proton, completing the cycle.

This shuttling of protons dissipates the proton motive force that is essential for ATP synthesis by ATP synthase. researchgate.net The uncoupling of electron transport from ATP production leads to an increase in oxygen consumption without a corresponding increase in ATP, effectively disrupting the cell's energy metabolism. nih.gov The phenolic hydroxyl group is critical for this protonophoric activity. mdpi.com

N-substituted benzamides have been demonstrated to induce both cell cycle arrest and apoptosis in various cell lines. nih.gov Studies on the related compound 3-chloroprocainamide (3CPA) show that it induces a distinct cell cycle block at the G2/M phase. nih.gov This arrest occurs prior to the onset of apoptosis and is independent of p53 status, as it is observed in both p53-positive and p53-deficient cell lines. nih.gov

The induction of apoptosis by these compounds proceeds through the mitochondrial (intrinsic) pathway. nih.gov Key events in this pathway include:

Cytochrome c Release: The compound triggers the release of cytochrome c from the mitochondria into the cytosol. nih.gov

Caspase Activation: The released cytochrome c initiates the activation of a cascade of caspase enzymes, beginning with the initiator caspase-9. nih.gov

Execution of Apoptosis: Activated caspase-9 then activates effector caspases, such as caspase-3, which carry out the systematic dismantling of the cell, leading to apoptotic cell death.

Overexpression of the anti-apoptotic protein Bcl-2 has been shown to inhibit this process, further confirming the involvement of the mitochondrial pathway. nih.gov

| Cellular Event | Mediators | Outcome |

| Cell Cycle Arrest | Inhibition of G2/M transition proteins | Accumulation of cells in the G2/M phase. nih.gov |

| Apoptosis Induction | Release of mitochondrial cytochrome c | Activation of caspase-9 and the downstream caspase cascade. nih.gov |

Modulation of Signal Transduction Pathways and Receptor Systems

The broader class of salicylanilides, to which this compound belongs, has been shown to modulate key signal transduction pathways, most notably the Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascade. mdpi.comnih.gov The STAT3 pathway is a critical regulator of cellular processes such as proliferation, survival, and differentiation, and its aberrant activation is frequently observed in various cancers. nih.gov

Certain salicylanilide derivatives have been identified as potent inhibitors of STAT3 activation and its transcriptional function. nih.gov For instance, N-(3-chloro-4-fluorophenyl)-2-hydroxy-4-(3-(piperidin-1-yl)propoxy) benzamide (B126) has been shown to effectively inhibit the STAT3 signaling pathway in lung cancer cells. nih.gov The mechanism of inhibition often involves reducing the levels of phosphorylated STAT3 (p-STAT3Tyr705) without affecting the total expression of the STAT3 protein. mdpi.com Some salicylanilides, like niclosamide, may also interfere with STAT3 signaling by suppressing its translocation into the cell nucleus. mdpi.com

The inhibition of the STAT3 pathway by these compounds can lead to the suppression of cancer cell proliferation and the induction of apoptosis (programmed cell death). nih.gov This makes the salicylanilide scaffold a promising area of research for the development of novel anticancer agents. While these findings are for related compounds, it is plausible that this compound could exert similar effects on the STAT3 pathway, though specific studies are required for confirmation.

Interactive Data Table: Modulation of STAT3 Signaling by Salicylanilide Derivatives

| Compound | Effect on STAT3 | Cellular Outcome |

| Niclosamide | Inhibition of STAT3 signaling, suppression of nuclear translocation | Anticancer properties mdpi.com |

| Salicylanilide 6 | Reduction of p-STAT3Tyr705 levels | Antiproliferative activity mdpi.com |

| Salicylanilide 16 | Reduction of p-STAT3Tyr705 levels, suppression of nuclear translocation | Antiproliferative activity mdpi.com |

| N-(3-chloro-4-fluorophenyl)-2-hydroxy-4-(3-(piperidin-1-yl)propoxy) benzamide | Potent inhibition of STAT3 activation and transcriptional function | Tumor apoptosis and growth inhibition nih.gov |

Metabolic Fate and Biotransformation Pathways in Biological Systems

The metabolic fate of this compound has not been explicitly detailed in the available literature. However, studies on the closely related compound, salicylanilide (2-hydroxy-N-phenylbenzamide), in rats provide significant insights into the likely biotransformation pathways.

In these studies, salicylanilide was found to be extensively metabolized, with the primary routes of biotransformation being hydroxylation and subsequent conjugation. nih.gov The major metabolites identified were hydroxylated derivatives, including 5-hydroxy- and 4'-hydroxy-salicylanilide. nih.gov This suggests that aromatic hydroxylation is a key metabolic pathway for this class of compounds.

Following hydroxylation, the resulting metabolites are typically conjugated with glucuronic acid to form glucuronide conjugates. nih.gov This process increases the water solubility of the compounds, facilitating their excretion from the body. In the case of salicylanilide, the metabolites were exclusively present as glucuronide conjugates in urine and feces, with no free aglycones detected. nih.gov

The primary route of excretion for salicylanilide and its metabolites in rats was found to be through the urine, accounting for over 70% of the administered dose within three days, while approximately 20% was excreted in the feces. nih.gov A significant portion of the administered dose (35%) was also found to be excreted in the bile within 24 hours, indicating the importance of biliary excretion in the elimination of these compounds. nih.gov

Given the structural similarity, it is highly probable that this compound undergoes a similar metabolic fate, involving hydroxylation of its aromatic rings followed by glucuronidation and subsequent excretion. The presence of the hydroxyl group at the 3-position may influence the specific sites of further hydroxylation.

Interactive Data Table: Metabolic Profile of Salicylanilide in Rats

| Parent Compound | Major Metabolic Reactions | Key Metabolites | Primary Excretion Routes |

| Salicylanilide | Aromatic Hydroxylation, Glucuronidation | 5-hydroxy-salicylanilide, 4'-hydroxy-salicylanilide, Glucuronide conjugates | Urine, Feces, Bile nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Correlating Structural Modifications with Biological Activity

The biological activity of the N-phenylbenzamide scaffold is highly sensitive to structural alterations. Key modifications on the phenyl rings, the central amide linker, and the crucial hydroxyl group can dramatically impact the compound's interaction with biological targets.

Effects of Substituent Position and Electronic Character on the Phenyl Ring

The nature and position of substituents on both the N-phenyl (aniline) ring and the benzoyl ring are critical determinants of biological potency. Research into N-phenylbenzamide analogs has consistently shown that electron-withdrawing groups can significantly enhance activity.

For instance, in studies on antischistosomal N-phenylbenzamides, the introduction of electronegative and hydrophobic substituents such as trifluoromethyl (CF3), nitro (NO2), fluorine (F), and chlorine (Cl) has been explored. A notable trend is that placing electron-withdrawing substituents at the meta and para positions on both the aniline (B41778) and the carboxylic acid portions of the scaffold generally improves potency. For example, shifting a nitro (NO2) group on the aniline ring from the para to the meta position was found to enhance antischistosomal activity, suggesting this placement may be necessary for optimal potency. Conversely, substitution at the ortho position or having meta substitutions on both phenyl rings simultaneously can be unfavorable and compromise or abolish activity. researchgate.net

This indicates that a specific electronic and spatial arrangement is required for effective interaction with the biological target. The electronic properties of substituents (electron-withdrawing vs. electron-donating) can affect the electron density of the entire molecule, influencing its binding interactions with key residues of a target protein. nih.govmdpi.com

| Substituent Type | Position | Observed Effect on Potency | Example Groups |

|---|---|---|---|

| Electron-Withdrawing | Meta (on anilide ring) | Enhancement | NO2 |

| Electron-Withdrawing | Para (on either ring) | Generally Favorable | CF3, NO2, Cl, F |

| Electron-Withdrawing | Meta (on both rings) | Unfavorable / Loss of Potency | CF3 |

| Hydrophilic Heterocycle | Aniline portion | Unfavorable / Abolished Activity | Pyridazine |

Importance of the Hydroxyl Group for Activity

The hydroxyl (-OH) group is a pivotal functional group in drug design, exerting a profound influence on a molecule's properties and biological interactions. hyphadiscovery.com Its presence on the benzamide (B126) ring is often crucial for activity, primarily through its ability to form hydrogen bonds. researchgate.net

In many molecular scaffolds, hydroxyl groups act as key hydrogen bond donors, anchoring the ligand into the binding site of a target protein. For example, in Hsp90 inhibitors based on a related sulfonamide scaffold, a hydroxyl group was shown to participate in a critical hydrogen bonding network with key residues like Thr184 and Asp93. nih.gov The specific location of the hydroxyl group is also vital. Studies on flavonoids have shown that vicinal hydroxyl groups (hydroxyls on adjacent carbons) on a phenyl ring can be a critical structural feature for inhibiting amyloid fibril formation. nih.gov

Influence of Amide Linker and Bridging Atoms on Efficacy and Selectivity

The amide bond (-CO-NH-) serves as the central linker in the N-phenylbenzamide scaffold. Its stability, conferred by resonance that gives it a partial double-bond character, is fundamental to the three-dimensional structure of many biological molecules. nih.govnih.gov The conformation and flexibility of this linker are critical for correctly orienting the two phenyl rings for optimal interaction with a biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. archivepp.com For N-phenylbenzamide derivatives, QSAR studies have been instrumental in predicting bioactivity and guiding the design of new, more potent compounds. nih.govchalcogen.roderpharmachemica.com

These models use calculated molecular descriptors—numerical values that quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. For example, a DFT (Density Functional Theory)-based QSAR study on N-phenylbenzamides as antimicrobial agents revealed that properties like molecular weight, total energy, and electrophilicity index significantly contribute to their activity against Gram-positive bacteria, indicating the importance of electrostatic interactions. nih.gov For activity against Gram-negative bacteria, the model showed that molar refractivity and the lipophilicity (logP) were more critical, highlighting the role of steric and hydrophobic interactions. nih.gov

3D-QSAR models, such as CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), provide further insights by creating 3D contour maps. These maps visualize regions around the molecule where certain properties are favorable or unfavorable for activity. For N-phenylbenzamides, these maps have suggested that:

An electropositive group around the aniline ring and an electronegative group near the carbonyl oxygen are desirable for anti-Gram-positive activity. nih.gov

A hydrophobic group at the meta position of the aniline ring, a bulky group at the ortho position, and a small group at the para position are favorable for anti-Gram-negative activity. nih.gov

By generating statistically significant and predictive models, QSAR serves as a powerful tool to prioritize the synthesis of new derivatives with a higher probability of success. nih.govnih.govnih.gov

Impact of Substituent Effects on Physicochemical Profiles Relevant to Bioactivity

Lipophilicity, often measured as the partition coefficient (logP) or distribution coefficient (logD), is a critical parameter. There is often a direct correlation between the lipophilicity of N-phenylbenzamide derivatives and their ability to cross biological membranes and reach their target. nih.gov However, this relationship is not always linear. For instance, while increased lipophilicity can enhance membrane permeability, it can also lead to poor aqueous solubility, increased metabolic breakdown, and higher plasma protein binding, which may reduce bioavailability. nih.gov

The introduction of specific functional groups has predictable effects on these properties:

Hydroxyl Groups : Adding a hydroxyl group generally decreases lipophilicity, making the compound more polar. hyphadiscovery.com

Halogens (F, Cl) : These groups typically increase lipophilicity.

Nitro and Trifluoromethyl Groups : These electron-withdrawing groups also tend to increase lipophilicity.

| Property | Effect of Hydroxyl (-OH) Group | Effect of Halogen/Nitro Groups | Relevance to Bioactivity |

|---|---|---|---|

| Lipophilicity (logP) | Decrease | Increase | Affects solubility, permeability, and metabolism |

| Aqueous Solubility (LogS) | Increase | Decrease | Crucial for absorption and formulation |

| Membrane Permeability | Decreased (due to polarity) | Increased (due to lipophilicity) | Essential for reaching intracellular targets |

| Polar Surface Area (PSA) | Increase | Variable | Correlates with permeability and BBB penetration |

Rational Design Principles for Optimized Potency, Selectivity, and Biological Delivery

Rational drug design is a strategic approach that leverages the understanding of a biological target and SAR/SPR data to create molecules with improved therapeutic properties. drugdesign.orgnih.govslideshare.net For the 3-hydroxy-N-phenylbenzamide scaffold, this involves the iterative process of designing, synthesizing, and testing new analogs to enhance potency, increase selectivity for the desired target over off-targets, and improve biological delivery. bbau.ac.in

Key principles applied in the rational design of these compounds include:

Structure-Based Design : When the 3D structure of the biological target is known (e.g., from X-ray crystallography), designers can visualize how the benzamide molecule fits into the active site. This allows for precise modifications to improve binding affinity, such as adding a group to form a new hydrogen bond or fill a hydrophobic pocket. nih.gov

Ligand-Based Design : In the absence of a target structure, information is derived from a set of known active molecules. Pharmacophore modeling, for instance, identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) required for activity. New molecules are then designed to match this pharmacophore. QSAR models also fall under this category, providing predictive power to guide new designs. chalcogen.ro

Bioisosteric Replacement : This involves substituting a functional group with another that has similar physical or chemical properties but may improve the molecule's ADME profile. For example, replacing a metabolically liable group with a more stable one, or swapping groups to fine-tune lipophilicity without losing binding affinity.

Molecular Hybridization : This strategy involves combining pharmacophoric elements from two or more different known active molecules into a single new hybrid compound. This can lead to dual-acting agents or molecules with significantly enhanced potency. mdpi.com

By applying these principles, medicinal chemists can systematically navigate chemical space to optimize the this compound scaffold, transforming a promising hit compound into a viable lead candidate with enhanced potency, a better safety profile, and improved drug-like properties. researchgate.net

Advanced Computational Chemistry and in Silico Modeling

Molecular Docking Studies for Ligand-Receptor Interactions and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 3-hydroxy-N-phenylbenzamide and its derivatives, docking studies have been instrumental in identifying potential biological targets and understanding the molecular basis of their activity. These studies simulate the interaction of the ligand (the benzamide (B126) derivative) with the binding site of a protein, providing information on binding affinity, mode of binding, and key intermolecular interactions such as hydrogen bonds and hydrophobic contacts.

Research on N-phenylbenzamide derivatives has demonstrated their potential to interact with various protein targets. For instance, docking studies on imidazole-based N-phenylbenzamide derivatives have shown their high affinity for the ABL1 kinase protein, a target in cancer therapy. nih.gov Similarly, designed benzamide derivatives have been docked into the active site of histone deacetylase 2 (HDAC2), revealing hydrogen bond interactions with key amino acid residues like Cys156, His146, and Gly154. researchgate.net Furthermore, in the context of Rho-associated kinase-1 (ROCK1) inhibitors, molecular docking has been used to predict the binding modes of N-methyl-4-(4-pyrazolidinyl) benzamides. nih.gov

The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a quantitative measure of the interaction strength. A lower binding energy generally indicates a more stable and favorable interaction. The table below summarizes representative findings from molecular docking studies of N-phenylbenzamide derivatives with various protein targets.

| Derivative Class | Protein Target | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |

| Imidazole-based N-phenylbenzamides | ABL1 Kinase | Not specified | Higher than control |

| N-(2-aminophenyl)-benzamides | HDAC2 | Cys156, His146, Gly154 | -83.7 to -76.7 |

| N-methyl-4-(4-pyrazolidinyl) benzamides | ROCK1 | Not specified | High docking scores |

| Phenylthiazolidinone-linked benzamides | AChE, BChE, GST | Not specified | -9.3 to -9.7 |

This table is generated based on data from multiple sources.

These studies collectively suggest that the N-phenylbenzamide scaffold can be effectively modeled to predict its interactions with a range of biological receptors, aiding in the rational design of more potent and selective inhibitors.

Molecular Dynamics Simulations to Explore Conformational Dynamics and Binding Stability

To further investigate the dynamic nature of ligand-receptor interactions predicted by molecular docking, molecular dynamics (MD) simulations are employed. MD simulations provide a detailed view of the conformational changes and stability of the ligand-protein complex over time. For N-phenylbenzamide derivatives, MD simulations have been crucial in validating the stability of the docked poses and understanding the dynamic behavior of the ligand within the binding pocket.

Studies on imidazole-based N-phenylbenzamide derivatives targeting ABL1 kinase have utilized MD simulations to confirm the formation of stable complexes. nih.gov Similarly, for newly identified ROCK1 inhibitors from a benzamide series, MD simulations demonstrated that the lead compounds remained stably bound within the active site of the enzyme. nih.gov These simulations typically track parameters such as the root-mean-square deviation (RMSD) of the protein and ligand atoms, which indicates the stability of the complex. A stable RMSD value over the simulation time suggests that the ligand has found a stable binding mode.

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Interpretations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. For compounds like this compound, DFT calculations can provide valuable information on molecular geometry, charge distribution, and vibrational frequencies.

In a study of a related compound, 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, DFT calculations were used to analyze its Fourier transform infrared (FT-IR) and FT-Raman spectra. researchgate.net The calculated vibrational frequencies were then compared with the experimental spectra to provide a detailed assignment of the vibrational modes. Such analyses help in understanding the intramolecular forces and the effects of substituent groups on the molecular structure and bonding.

DFT calculations are also employed to determine various quantum chemical parameters that describe the global reactivity of a molecule. These parameters include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO energy gap, electronegativity, and global hardness. These descriptors provide insights into the chemical reactivity and kinetic stability of the molecule.

| Parameter | Description |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; a larger gap implies higher kinetic stability and lower chemical reactivity. |

| Electronegativity (χ) | A measure of the ability of an atom or molecule to attract electrons. |

| Global Hardness (η) | A measure of the resistance to charge transfer. |

This table provides a general overview of parameters obtained from DFT calculations.

Prediction and Optimization of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

The in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery to assess the drug-likeness of a compound. For this compound and its analogs, various computational models are used to predict their pharmacokinetic profiles.

Studies on different series of benzamide derivatives have utilized in silico tools to predict a range of ADME parameters. nih.govjonuns.comrsc.org These predictions help in identifying potential liabilities such as poor oral bioavailability, unfavorable distribution, rapid metabolism, or inefficient excretion. Key predicted properties often include human intestinal absorption (HIA), Caco-2 cell permeability, plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes.

The following table summarizes some of the commonly predicted ADME properties for benzamide derivatives based on in silico studies.

| ADME Property | Predicted Outcome for Benzamide Derivatives | Implication |

| Human Intestinal Absorption (HIA) | Generally predicted to be good. | Suggests potential for good oral bioavailability. |

| Caco-2 Permeability | Variable, often moderate to high. | Indicates the ability to cross the intestinal epithelium. |

| Plasma Protein Binding (PPB) | Often predicted to be high. | Can affect the free drug concentration and therapeutic efficacy. |

| Blood-Brain Barrier (BBB) Penetration | Variable, dependent on specific substitutions. | Determines the potential for CNS activity or side effects. |

| CYP450 Inhibition | Generally predicted not to be significant inhibitors of major isoforms. | Suggests a lower likelihood of drug-drug interactions. |

This table is a generalized summary based on findings for various benzamide derivatives.

These in silico predictions are valuable for prioritizing compounds for further experimental testing and for guiding chemical modifications to optimize the ADME profile.

Virtual High-Throughput Screening and De Novo Drug Design Approaches

Virtual high-throughput screening (vHTS) is a computational method used to screen large libraries of chemical compounds against a biological target to identify potential hits. This approach is significantly faster and more cost-effective than experimental high-throughput screening. For scaffolds like N-phenylbenzamide, vHTS can be employed to explore vast chemical spaces and identify novel derivatives with desired biological activities.

The process typically involves docking a large compound library into the active site of a target protein and ranking the compounds based on their predicted binding affinities. researchgate.netresearchgate.net This allows for the selection of a smaller, more manageable set of compounds for experimental validation. For example, virtual screening of compound libraries has led to the discovery of benzamide derivatives as inhibitors of targets like Rho-associated kinase-1 (ROCK1). nih.gov

De novo drug design, on the other hand, involves the computational generation of novel molecular structures with desired properties. This can be done by assembling molecular fragments or by using algorithmic approaches to build molecules atom-by-atom within the constraints of a target's binding site. While specific examples for this compound are not detailed in the provided context, the general principles of these approaches are widely applied in drug discovery to generate novel chemical entities based on the benzamide scaffold.

Sophisticated Spectroscopic and Analytical Characterization for Research Purposes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Complex Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 3-hydroxy-N-phenylbenzamide by providing detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the spectrum is characterized by distinct signals corresponding to the amide proton (N-H), the hydroxyl proton (O-H), and the aromatic protons on its two phenyl rings. The protons on the N-phenyl ring and the 3-hydroxybenzoyl ring exhibit complex splitting patterns (multiplets, doublets, triplets) in the aromatic region (typically δ 6.8-8.0 ppm) due to spin-spin coupling with adjacent protons. The exact chemical shifts and coupling constants are crucial for assigning each proton to its specific position on the aromatic rings. The labile amide and hydroxyl protons may appear as broad singlets and their chemical shifts can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective types (e.g., C=O, C-O, aromatic C-H, aromatic quaternary C). The carbonyl carbon of the amide group is typically observed far downfield (δ > 165 ppm). The carbon atom attached to the hydroxyl group (C3) and the carbons of the two aromatic rings will have distinct chemical shifts influenced by the electronic effects of the substituents.

2D-NMR Spectroscopy: While ¹H and ¹³C NMR provide foundational data, 2D-NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed for unambiguous structural confirmation.

COSY experiments establish correlations between protons that are coupled to each other, helping to map out the spin systems within the two separate aromatic rings.

HSQC spectra correlate each proton with the carbon atom to which it is directly attached, allowing for definitive assignment of the signals in the ¹³C spectrum based on the already assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) would further reveal longer-range couplings (2-3 bonds) between protons and carbons, confirming the connectivity between the carbonyl group, the hydroxy-substituted ring, and the N-phenyl ring.

A summary of expected NMR data is presented below.

| Technique | Observed Feature | Expected Chemical Shift (ppm) | Information Provided |

| ¹H NMR | Amide Proton (N-H) | δ 8.0 - 10.0 (broad) | Confirms amide functional group. |

| Aromatic Protons | δ 6.8 - 8.0 | Reveals substitution pattern on phenyl rings. | |

| Hydroxyl Proton (O-H) | δ 5.0 - 9.5 (broad) | Confirms hydroxyl functional group. | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ > 165 | Identifies the amide carbonyl carbon. |

| Aromatic Carbons | δ 110 - 160 | Maps the carbon skeleton of the aromatic rings. | |

| COSY | Cross-peaks | N/A | Shows ¹H-¹H coupling within each ring system. |

| HSQC | Cross-peaks | N/A | Links each proton to its directly attached carbon. |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis for Molecular Identity and Purity

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition and purity of this compound. Using techniques like electrospray ionization (ESI), HRMS provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻). The experimentally measured exact mass is compared to the theoretically calculated mass for the molecular formula C₁₃H₁₁NO₂, allowing for unambiguous confirmation of the compound's identity with a high degree of confidence (typically within 5 ppm error).

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern of the molecular ion. By inducing fragmentation and analyzing the resulting daughter ions, researchers can corroborate the proposed structure. Key expected fragmentation pathways for this compound would include:

Cleavage of the amide bond, leading to the formation of benzoyl-related cations (e.g., C₇H₅O₂⁺, m/z 121) and aniline-related fragments (e.g., C₆H₆N⁺, m/z 92).

Loss of small neutral molecules like CO or H₂O.

Analyzing these fragments helps piece together the molecular structure, confirming the connectivity of the N-phenyl and 3-hydroxybenzoyl moieties.

| Ion Type | Calculated Exact Mass (C₁₃H₁₁NO₂) | Information |

| [M+H]⁺ | 214.0863 | Confirms molecular formula via high-accuracy mass measurement. |

| [M+Na]⁺ | 236.0682 | Sodium adduct, aids in molecular ion identification. |

| [M-H]⁻ | 212.0717 | Deprotonated molecular ion for confirmation in negative mode. |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Vibrational Analysis

Fourier-Transform Infrared (FTIR) spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The resulting spectrum displays characteristic absorption bands corresponding to specific chemical bonds.

Key vibrational modes for this compound include:

O-H Stretch: A broad band typically in the region of 3400-3200 cm⁻¹, characteristic of the hydroxyl group and indicative of hydrogen bonding.

N-H Stretch: A sharp to moderately broad peak around 3300 cm⁻¹, corresponding to the amide N-H bond.

C=O Stretch (Amide I band): A strong, sharp absorption band typically found between 1680-1630 cm⁻¹, which is one of the most prominent peaks in the spectrum.

N-H Bend (Amide II band): Located around 1550 cm⁻¹.

C-N Stretch: Occurring in the 1400-1200 cm⁻¹ region.

Aromatic C=C Stretches: Multiple sharp bands in the 1600-1450 cm⁻¹ region.

Aromatic C-H Bending (out-of-plane): Strong bands in the 900-690 cm⁻¹ region, which can help confirm the substitution patterns on the aromatic rings.

The precise positions of these bands provide a molecular fingerprint and confirm the presence of the key amide and hydroxyl functional groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch | Hydroxyl | 3400 - 3200 (broad) |

| N-H Stretch | Amide | ~3300 |

| C=O Stretch (Amide I) | Amide | 1680 - 1630 (strong) |

| Aromatic C=C Stretch | Phenyl Rings | 1600 - 1450 |

| N-H Bend (Amide II) | Amide | ~1550 |

X-ray Crystallography for Precise Solid-State Molecular Architecture and Polymorphism

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a single crystal. This technique yields exact bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation in the solid state.

For this compound, a crystal structure would reveal:

The planarity of the amide linkage and the aromatic rings.

The dihedral angle between the planes of the two phenyl rings.

The intermolecular interactions, such as hydrogen bonds involving the amide N-H and C=O groups, as well as the hydroxyl group. These interactions dictate the crystal packing and influence the material's bulk properties.

Polymorphism: It is noted that compounds like this compound can exhibit polymorphism, meaning they can crystallize into multiple different solid-state forms. These polymorphs have the same chemical composition but differ in their crystal packing, which can lead to variations in physical properties like melting point, solubility, and stability. Each distinct polymorphic form would produce a unique X-ray diffraction pattern.

UV-Visible Spectroscopy and Investigation of Photophysical Properties

UV-Visible spectroscopy measures the electronic transitions within a molecule, primarily π → π* and n → π* transitions associated with conjugated systems and heteroatoms. The spectrum of this compound is expected to show strong absorption bands in the ultraviolet region.

The benzamide (B126) chromophore, which includes the phenyl ring conjugated with the amide group, is the primary contributor to the UV absorption. The presence of the second phenyl ring and the hydroxyl group (an auxochrome) will modify the absorption profile. The position of the maximum absorbance (λ_max) and the molar absorptivity (ε) are key parameters obtained from the spectrum. These values are sensitive to the solvent polarity. A detailed investigation of the photophysical properties would also involve fluorescence spectroscopy to determine if the molecule emits light after excitation and to characterize its quantum yield and excited-state lifetime.

Strategic Medicinal Chemistry Applications and Future Therapeutic Prospects

Identification of 3-Hydroxy-N-phenylbenzamide as a Lead Compound or Scaffold for Drug Discovery

A lead compound is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. technologynetworks.compatsnap.com The N-phenylbenzamide core structure is a prime example of a successful scaffold in drug discovery. For instance, N-phenyl-2-(aniline) analog N53 has been identified as a dual inhibitor of Topoisomerase I (Topo I) and Cyclooxygenase-2 (COX-2), showing significant anti-colon cancer activity in vitro. researchgate.net

The N-aminobenzamide scaffold has also been established as a valid framework for developing inhibitors of the dipeptidyl peptidase-IV (DPP-IV) enzyme, a key target in managing blood sugar levels. dovepress.com Furthermore, the N-phenylbenzamide scaffold has been identified as a promising starting point for the development of novel antiviral agents, specifically against Enterovirus 71 (EV 71). nih.govmdpi.com An initial screening of a compound library identified a derivative that, while moderately active, prompted the synthesis of a series of N-phenylbenzamide derivatives to enhance antiviral efficacy. nih.gov This strategic approach has also been applied in the context of antiparasitic drug discovery, where an N-phenylbenzamide compound from the Medicines for Malaria Venture's (MMV) Pathogen Box was selected as a starting point for developing new antischistosomal agents. nih.gov

Strategies for Drug Repurposing of this compound Analogues

Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers a promising strategy for accelerating the development of new treatments. A notable example involves salicylanilides, which are 2-hydroxy-N-phenylbenzamides. Halogenated salicylanilides are established veterinary drugs used against helminths and ectoparasites. nih.gov Research has explored the repurposing of these anthelmintic drugs to combat drug-resistant bacteria, such as Staphylococcus aureus. nih.gov This approach leverages the known safety and manufacturing profiles of existing drugs to address urgent medical needs in other areas.

Development of this compound-Based Therapeutics for Specific Disease Areas

A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govwebmd.comresearchgate.net Derivatives of 2-hydroxy-N-phenylbenzamide (salicylanilides) have been systematically studied as potential inhibitors of both these enzymes. nih.gov

Research has shown that many of these derivatives inhibit AChE more effectively than BuChE and have potency comparable or superior to the established drug rivastigmine. nih.govresearchgate.net The introduction of phosphorus-based esters to the salicylanilide (B1680751) scaffold has been shown to particularly improve activity against BuChE. nih.govresearchgate.net These compounds also possess physicochemical properties that are favorable for crossing the blood-brain barrier, a crucial requirement for drugs targeting the central nervous system. researchgate.net

A study on halogenated 2-hydroxy-N-phenylbenzamides and their phosphorus-based esters revealed the following inhibitory activities:

| Compound Type | Target Enzyme | IC50 Range (µM) |

| Halogenated 2-hydroxy-N-phenylbenzamides | AChE | 33.1 - 85.8 |

| Halogenated 2-hydroxy-N-phenylbenzamides | BuChE | 53.5 - 228.4 |

| Phosphorus-based esters | BuChE | As low as 2.4 |

| Data sourced from a study on 2-hydroxy-N-phenylbenzamides and their esters. nih.govresearchgate.net |

The N-phenylbenzamide scaffold has demonstrated broad-spectrum activity against a variety of infectious agents.

Antiviral Activity: N-phenylbenzamide derivatives have been identified as a novel class of inhibitors for Enterovirus 71 (EV 71), the causative agent of hand-foot-mouth disease. nih.govmdpi.comresearchgate.net One of the most potent compounds, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, was found to be active against several EV 71 strains at low micromolar concentrations. nih.govmdpi.com The mechanism of action for some N-phenyl benzamides against other enteroviruses, like Coxsackievirus A9, appears to involve direct binding to the virus capsid, thereby stabilizing it and preventing uncoating. nih.gov Additionally, sulfamoylbenzamide derivatives have been developed as inhibitors of pregenomic RNA encapsidation for the treatment of Hepatitis B virus (HBV) infection. google.com

Antibacterial and Antifungal Activity: In the face of growing antibiotic resistance, N-phenylbenzamides have emerged as potential antibacterial and antifungal agents. nih.govgoogle.com Studies have shown that these compounds can inhibit the growth of both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as the fungus Candida albicans. nih.gov Furthermore, certain halogenated salicylanilides, such as niclosamide, have demonstrated anti-biofilm activity against Candida albicans and multidrug-resistant Candida auris. nih.gov

Antiparasitic Activity: The N-phenylbenzamide structure is a promising scaffold for developing drugs against neglected tropical diseases. nih.govnih.gov A structure-activity relationship study of 25 derivatives of an N-phenylbenzamide compound was conducted against the flatworm pathogen Schistosoma mansoni. nih.gov Two compounds were identified as fast-acting schistosomicidal agents that severely compromised the integrity of adult worms within an hour. nih.gov Another study focused on developing N-phenylbenzamide derivatives targeting the kinetoplastid parasites responsible for trypanosomiasis and leishmaniasis. nih.govacs.org These compounds are designed to bind to the AT-rich mitochondrial DNA (kDNA) of these parasites. nih.govacs.org

Derivatives of N-phenylbenzamide have shown significant promise as anticancer agents through various mechanisms of action. A series of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives were designed as histone deacetylase (HDAC) inhibitors. nih.govnih.gov Several of these compounds exhibited potent antiproliferative activity against human colon carcinoma and non-small cell lung cancer cell lines. nih.gov One particular thiophene-substituted derivative demonstrated therapeutic potential for human breast cancer by inducing cell cycle arrest and apoptosis. nih.gov

More recently, new imidazole-based N-phenylbenzamide derivatives have been synthesized and evaluated for their cytotoxic potential against lung, cervical, and breast cancer cell lines. nih.gov Two of these derivatives showed good activity with IC50 values in the micromolar range. nih.gov

| Derivative | Cancer Cell Line | IC50 (µM) |

| Imidazole-based N-phenylbenzamide 4e | Lung (A549) | - |

| Cervical (HeLa) | - | |

| Breast (MCF-7) | - | |

| Imidazole-based N-phenylbenzamide 4f | Lung (A549) | 7.5 |

| Cervical (HeLa) | 9.3 | |

| Breast (MCF-7) | 8.9 | |

| Data from a study on imidazole-based N-phenylbenzamide derivatives. nih.gov |

The search for new antiepileptic drugs with improved efficacy and fewer side effects is ongoing. Isatin-based derivatives containing the N-phenylbenzamide moiety have been synthesized and investigated for their anti-seizure activity. nih.gov These compounds showed remarkable protective activity in both maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) induced seizure models in mice, with low levels of neurotoxicity. nih.gov Additionally, a series of DL-hydroxybenzenamides have been prepared and tested for anticonvulsant activity, with several compounds exhibiting significant activity in seizures induced by pentylenetetrazole, comparable to the reference drug phenobarbital. nih.gov

| Compound | Anticonvulsant Activity Model | Observation |

| Isatin-based N-phenylbenzamide derivatives | MES and PTZ | Favorable protection with high safety levels. nih.gov |

| DL-2-hydroxy-2-(3'-bromophenyl)butyramide | Pentylenetetrazol-induced seizures | Significant activity, similar to phenobarbital. nih.gov |

| DL-2-hydroxy-2-(4'-bromophenyl)butyramide | Pentylenetetrazol-induced seizures | Significant activity, similar to phenobarbital. nih.gov |

| DL-3-hydroxy-3-(4'-bromophenyl)pentanamide | Pentylenetetrazol-induced seizures | Significant activity, similar to phenobarbital. nih.gov |

| DL-4-hydroxy-4-(4'-bromophenyl)hexanamide | Pentylenetetrazol-induced seizures | Significant activity, similar to phenobarbital. nih.gov |

| Summary of findings from studies on N-phenylbenzamide analogues as anticonvulsants. |

Challenges and Emerging Trends in N-Phenylbenzamide Drug Design and Development

The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of therapeutic applications. However, the journey from a promising N-phenylbenzamide-based lead compound to a clinically approved drug is fraught with challenges. Overcoming these hurdles requires the integration of traditional medicinal chemistry strategies with cutting-edge technologies. This section will delve into the significant challenges encountered in the design and development of N-phenylbenzamide drugs and explore the emerging trends that hold the potential to revolutionize this field.

Challenges in N-Phenylbenzamide Drug Design

Physicochemical Properties and Bioavailability: A primary challenge in the development of N-phenylbenzamide-based drugs is achieving optimal physicochemical properties, particularly aqueous solubility. Poor solubility can lead to low bioavailability, which in turn limits the therapeutic effectiveness of the drug. Many promising N-phenylbenzamide derivatives exhibit hydrophobic characteristics, making their formulation and delivery a significant hurdle. For instance, some studies on N-phenylbenzamide derivatives targeting kinetoplastid parasites have highlighted the importance of determining physicochemical properties like solubility to ensure potential for in vivo efficacy. nih.gov

Metabolic Stability and Pharmacokinetics: The metabolic stability of N-phenylbenzamide derivatives is another critical factor. The phenyl rings and the amide bond can be susceptible to metabolic transformations by enzymes in the body, leading to rapid clearance and a short duration of action. This necessitates the design of analogs with improved metabolic stability to ensure that the drug can maintain therapeutic concentrations in the body for an adequate period.